N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .Scientific Research Applications
Synthesis and Reactivity
Furan and thiophene derivatives are widely studied for their unique reactivity and potential in synthesizing complex molecules. For instance, Aleksandrov et al. (2017) demonstrated the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions, highlighting the potential for creating novel heterocyclic compounds with specific chemical properties (Aleksandrov & El’chaninov, 2017).
Biological Activity
Compounds containing furan and thiophene rings have been investigated for their biological activities. Franchetti et al. (1995) explored the synthesis and antitumor activity of furanfurin and thiophenfurin, analogues of tiazofurin, demonstrating cytotoxicity towards various cancer cell lines and suggesting their potential in cancer therapy (Franchetti et al., 1995).
Antimicrobial Activity
Research has also explored the antimicrobial potential of furan and thiophene derivatives. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, showcasing significant antimicrobial activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Cakmak et al., 2022).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(15-12-16(26-22-15)14-6-2-1-3-7-14)21-13-20(24,17-8-4-10-25-17)18-9-5-11-27-18/h1-12,24H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMHTRADGHWUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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